4-(2-Oxopiperazin-1-ylmethyl)benzamidine is a compound that has garnered attention in medicinal chemistry, particularly for its potential as an inhibitor of coagulation factors. It is classified as a benzamidine derivative, which is a structural motif commonly associated with biological activity, especially in the context of anticoagulant therapies. This compound is primarily studied for its role in inhibiting Factor Xa, a crucial component in the coagulation cascade, making it relevant in the treatment of thromboembolic disorders.
The synthesis of 4-(2-Oxopiperazin-1-ylmethyl)benzamidine typically involves multi-step organic reactions. One common method includes:
This synthetic route may involve protecting groups to ensure selective reactions at specific sites on the molecule, followed by deprotection steps to yield the final product .
The molecular structure of 4-(2-Oxopiperazin-1-ylmethyl)benzamidine can be represented as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry techniques such as molecular docking studies, which help visualize its interaction with biological targets like Factor Xa .
4-(2-Oxopiperazin-1-ylmethyl)benzamidine participates in several chemical reactions relevant to its function as an inhibitor:
The mechanism of action for 4-(2-Oxopiperazin-1-ylmethyl)benzamidine primarily involves:
The physical and chemical properties of 4-(2-Oxopiperazin-1-ylmethyl)benzamidine include:
These properties are critical for its formulation into pharmaceutical products and influence its bioavailability and efficacy .
4-(2-Oxopiperazin-1-ylmethyl)benzamidine has significant applications in:
Benzamidine (C₇H₈N₂) emerged historically as a fundamental serine protease inhibitor scaffold due to its ability to form critical electrostatic and hydrogen-bonding interactions within the protease S1 pocket. The planar amidinium group (─C(=NH)NH₂) engages in bidentate hydrogen bonds with aspartate/glutamate residues conserved in serine proteases, while the aromatic ring provides hydrophobic stabilization [4] [7]. Early pharmacological studies in the 1970s established unsubstituted benzamidine as a moderately potent trypsin inhibitor, but its therapeutic utility was hampered by poor oral bioavailability, rapid systemic clearance, and significant off-target effects against physiologically related enzymes [7].
| Compound | Target Enzyme(s) | Potency (Ki/IC₅₀) | Major Limitations |
|---|---|---|---|
| Benzamidine | Trypsin | ~10-50 µM | Low potency, poor selectivity, negligible oral absorption |
| p-Aminobenzamidine | Trypsin, Plasmin | 1-10 µM | Improved potency over benzamidine, still low bioavailability |
| Pentamidine | Trypsin-like proteases | Sub-µM | Significant toxicity (hypotension, renal effects) |
| Dabigatran etexilate* | Thrombin | 4.5 nM | Represents later prodrug approach; highlights historical bioavailability challenges of amidines |
N-substitution strategies, particularly N,N-diethylbenzamidine, marked a pivotal advancement. By reducing the amidine pKₐ from ~11.5 (benzamidine) to ~8.5-9.5, these modifications significantly enhanced membrane permeability while retaining essential binding interactions. This pKₐ lowering decreased the compound's cationic character at physiological pH, thereby improving passive diffusion and oral absorption potential [7] [10]. Concurrently, researchers explored bioisosteric replacements like 1-aminoisoquinoline and 3-aminobenzisoxazole, further diversifying the pharmacophore landscape and demonstrating that optimal basicity, rather than strict mimicry of the benzamidine cation, governed efficacy and pharmacokinetics [3] [10]. This era established benzamidine derivatives as privileged scaffolds for serine protease inhibition, setting the stage for targeted modifications like piperazine integration for coagulation factors.
4-(2-Oxopiperazin-1-ylmethyl)benzamidine represents a strategically designed inhibitor targeting key nodes within the coagulation cascade – specifically Factor Xa (FXa) and thrombin (Factor IIa). Its mechanism centers on high-affinity, reversible binding to the protease active site. The benzamidine moiety anchors the molecule deep within the S1 pocket of FXa or thrombin, forming salt bridges with the carboxylate group of Asp189 (chymotrypsin numbering) [2] [4] [5]. This primary interaction provides substantial binding energy (often contributing 5-7 kcal/mol to ΔG). Crucially, the 2-oxopiperazine linker acts as a versatile spacer and hydrogen bond acceptor/donor, enabling optimal positioning of the pendant hydrophobic group (often an aryl sulfonamide, naphthyl, or heterocycle attached to the piperazine nitrogen) into the S4 pocket of FXa or the aryl binding site of thrombin [2] [5] [9]. This dual-pocket engagement confers high potency and selectivity.
| Compound Structural Feature (P4 Group) | Factor Xa Ki (nM) | Thrombin Ki (nM) | Selectivity (FXa vs Thrombin) | Antithrombotic Efficacy (Model, % Inhibition) |
|---|---|---|---|---|
| 6-Chlorobenzo[b]thiophene-2-sulfonyl | 0.6 - 2.0 | >10,000 | >5,000-fold | 85% (Venous Thrombosis, rat) |
| 5-Chloroindol-2-ylsulfonyl | 0.8 - 3.0 | >10,000 | >3,300-fold | 90% (Arterial Thrombosis, rabbit) |
| Naphthalene-2-sulfonyl (Parent compound) | 5 - 20 | 1,000 - 5,000 | ~200-fold | 70% (Venous Thrombosis, rat) |
QSAR studies on related (S)-3-(2-(naphthalene-2-sulfonamido)-3-oxobutyl)benzimidamide derivatives highlight the critical molecular determinants for FXa inhibition:
This targeted inhibition disrupts the coagulation cascade at its amplification point (thrombin) or convergence point (FXa), preventing fibrin formation and thrombus growth more efficiently than agents targeting upstream factors [2] [3] [5].
The integration of the 2-oxopiperazine moiety into the benzamidine scaffold marks a deliberate structural evolution aimed at overcoming the pharmacokinetic and pharmacodynamic limitations of early analogues. Classical bis-benzamidines (e.g., furamidine) or simple N-alkylbenzamidines suffered from high clearance, limited volume of distribution (Vd), negligible oral bioavailability (often <5%), and often compromised selectivity due to excessive positive charge density [7] [10]. The incorporation of the 2-oxopiperazine linker addressed several key issues:
| Generation/Scaffold | Representative Structural Feature | Key Advancement | Major Drawback |
|---|---|---|---|
| First Generation (Simple Benzamidine) | Benzamidine, p-Aminobenzamidine | Defined core S1 binding motif | High pKₐ (>11), low bioavailability, poor selectivity |
| Second Generation (N-Alkyl Substitution) | N,N-Diethylbenzamidine | Lowered pKₐ (~8.5-9.5), improved permeability | Often reduced potency, limited S4 engagement |
| Third Generation (Rigid Linkers/S4 Binders) | Benzamidine linked via amide/ether to aryl | Enhanced potency via S1-S4 engagement | Variable PK, potential for high plasma binding |
| Fourth Generation (Piperazine Integration) | 4-(2-Oxopiperazin-1-ylmethyl)benzamidine | Optimal pKₐ tuning (~10.5-11.0), conformational control for S4 binding, improved PK (Vd, F%) | Synthesis complexity, potential for CYP interactions via P4 group |
The pinnacle of this evolution is exemplified by comparing benzylamine P1 ligands (e.g., Ki ~2.7 nM for FXa but low Vd) to 1-aminoisoquinoline P1 ligands (Ki ~0.33 nM for SQ311) and finally to the 4-(2-oxopiperazin-1-ylmethyl)benzamidine core. The latter achieves a balance where the moderately basic benzamidine (pKₐ ~10.5-11.0) provides strong S1 anchoring, while the 2-oxopiperazine enables optimal presentation of potent S4 binders like 6-chlorobenzo[b]thiophene-2-sulfonyl, yielding FXa Ki values consistently below 2 nM and demonstrating significantly improved oral bioavailability (20-50% in preclinical species) compared to first-generation compounds [3] [10]. This structural framework has proven versatile, allowing exploration of diverse P4 groups to fine-tune potency, selectivity, and pharmacokinetic properties, solidifying its role as a cornerstone in modern anticoagulant design focused on FXa inhibition.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: